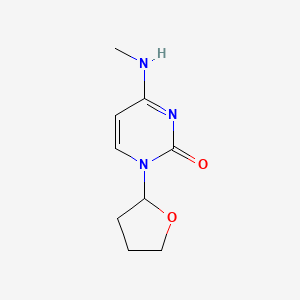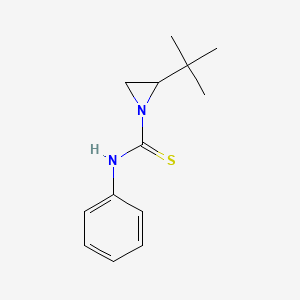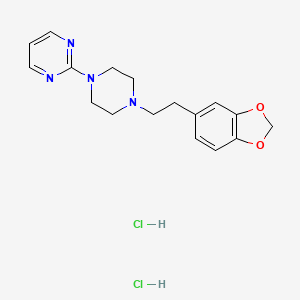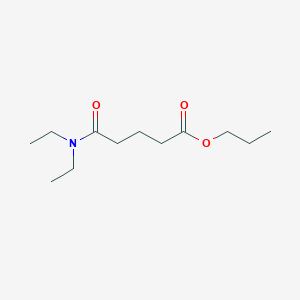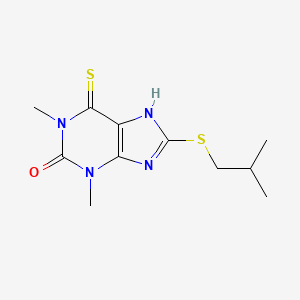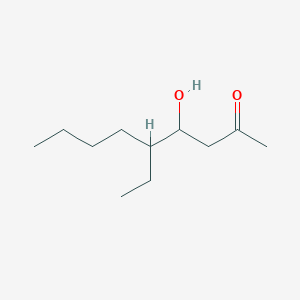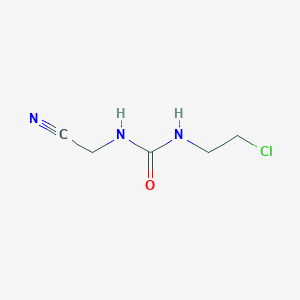
2',4'-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’,4’-dimethoxypropiophenone and beta-isobutoxyphenethylamine.
Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a reaction between 2’,4’-dimethoxypropiophenone and beta-isobutoxyphenethylamine under controlled conditions.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the desired piperazine derivative.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Dihydrochloride Formation: The compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: May be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone
- 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone monohydrochloride
Uniqueness
2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to similar compounds. Its dihydrochloride form may also enhance its solubility and stability, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
21263-35-4 |
|---|---|
Molekularformel |
C27H40Cl2N2O4 |
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)-3-[4-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C27H38N2O4.2ClH/c1-27(2,3)33-26(19-21-9-7-6-8-10-21)29-17-15-28(16-18-29)14-13-24(30)23-12-11-22(31-4)20-25(23)32-5;;/h6-12,20,26H,13-19H2,1-5H3;2*1H |
InChI-Schlüssel |
GDSCMQMDMGDXOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=C(C=C(C=C3)OC)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


